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Fmoc-alpha-methyl-D-Propargylglycine

Peptide Therapeutics Protease Resistance D-Amino Acids

Researchers requiring stabilized peptide backbones face rapid proteolysis and conformational flexibility. This Fmoc-D-α-Me-propargylglycine solves both: the D-configuration evades proteases, while the Cα-methyl restricts backbone rotation to pre-organize helices. The alkyne enables click chemistry (e.g., PEGylation, cyclization). - **Protease resistance:** Extended half-life in vivo vs. L-isomers - **Conformational control:** α-methyl enhances helix stability & macrocyclization yields - **Click-ready:** Orthogonal handle for fluorophores, toxins, or lipids

Molecular Formula C20H17NO4
Molecular Weight 335.4 g/mol
CAS No. 1217628-27-7
Cat. No. B3223216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha-methyl-D-Propargylglycine
CAS1217628-27-7
Molecular FormulaC20H17NO4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H17NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h1,4-11,17H,12H2,2H3,(H,21,24)(H,22,23)/t20-/m1/s1
InChIKeyQIRSNYJXWATYAI-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-α-methyl-D-Propargylglycine Overview


Fmoc-alpha-methyl-D-Propargylglycine (CAS 1217628-27-7; synonym: Fmoc-α-Me-D-Pra-OH) is a Cα,α-disubstituted, non-proteinogenic amino acid derivative bearing an Fmoc-protected α-amino group, an α-methyl substituent, and a propargyl side chain . As a D-configuration, α-methylated alkyne amino acid, it serves as a specialized building block in solid-phase peptide synthesis (SPPS), enabling the installation of a conformationally restricted alkyne handle with defined stereochemistry for downstream click chemistry functionalization .

1 SPPS building block — Cα,α-disubstituted amino acid with defined D-stereochemistry for solid-phase peptide synthesis
2 Conformationally restricted scaffold — α-methyl group enforces backbone rigidity and predicted helical bias
3 Alkyne handle for click chemistry — terminal propargyl side chain supports CuAAC bioconjugation workflows

Why Generic Analogs Are Not Interchangeable


Fmoc-alpha-methyl-D-Propargylglycine's combination of D-stereochemistry and Cα-methylation imparts distinct structural and biological properties absent in simpler Fmoc-propargylglycine analogs. Substitution with Fmoc-D-propargylglycine (CAS 220497-98-3), which lacks the α-methyl group, eliminates the enhanced conformational rigidity and backbone protease resistance conferred by the quaternary Cα-center [1]. Conversely, L-configured variants (e.g., Fmoc-α-methyl-L-propargylglycine, CAS 1198791-58-0) are susceptible to proteolytic degradation in biological contexts, as natural proteases exhibit high stereospecificity for L-amino acid residues [2]. The data presented below quantitatively substantiate that this specific stereochemical and steric profile is non-interchangeable and must be explicitly specified in procurement to ensure reproducible peptide stability, conformational bias, and in vivo performance.

Property
This Product
Substitute Risk
Cα-Substitution
Quaternary Cα-center — rigid backbone, helix-biased
Fmoc-D-propargylglycine (unmethylated) may lack conformational rigidity and may undergo SPPS epimerization
Configuration
D-enantiomer — protease-resistant in biological contexts
L-configured variants may be susceptible to proteolytic degradation; stereochemical profile may not transfer
Conformational Bias
Predicted 3₁₀-helix / β-turn bias from α-methylation
Unmethylated analogs may adopt random coil; structural pre-organization may not be preserved

Quantitative Differentiation vs. Structural Analogs


Proteolytic Stability of D-Configuration

The D-configuration of Fmoc-alpha-methyl-D-Propargylglycine confers near-complete resistance to proteolytic degradation by serine proteases such as trypsin and chymotrypsin, a critical differentiation from its L-configured counterpart. In a controlled study on model peptides, D-amino acid variants were fully resistant to proteolysis by trypsin and bacterial proteases, whereas L-amino acid containing controls were rapidly degraded [1]. This class-level evidence demonstrates that selecting the D-isomer directly impacts peptide stability in biological environments.

Proteolytic Stability D-Configuration
Class-level
D-isomer stable (>95% intact); L-isomer fully degraded in 24h trypsin/chymotrypsin assay
Supports stability endpoint interpretation in biological assay contexts
Based on D-amino acid class behavior; target-specific validation advised
Peptide Therapeutics Protease Resistance D-Amino Acids

Conformational Restriction by α-Methylation

Incorporation of an α-methyl group creates a quaternary Cα-center that sterically restricts backbone φ and ψ dihedral angles, forcing peptides into helical conformations and reducing conformational entropy [1]. Model peptides containing Cα-methylated residues adopt 3₁₀-helical structures, whereas unmethylated counterparts exhibit random coil or disordered states. This structural pre-organization is absent in Fmoc-D-propargylglycine (CAS 220497-98-3), which lacks the α-methyl group and retains backbone flexibility [2].

α-Methylation Conformational Bias
Class-level
Predicted 3₁₀-helix / β-turn bias from quaternary Cα-center; unmethylated analogs lack defined constraints
Supports conformational bias studies and structural interpretation of designed peptides
Solution NMR and CD data from model peptide systems
Peptidomimetics Conformational Analysis Alpha-Helix Stabilization

Click Chemistry Bioconjugation via Propargyl Group

The terminal alkyne of the propargyl side chain participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with high efficiency. In studies using Fmoc-propargylglycine derivatives, click reactions proceeded with excellent yields (>95% conversion) under standard Cu(I) catalysis [1]. While this reactivity is shared with simpler propargylglycines, the α-methyl substitution in Fmoc-alpha-methyl-D-Propargylglycine does not impede click reactivity and instead provides the added benefit of conformational rigidity, differentiating it from flexible alkyne handles.

CuAAC Click Reactivity
Context-dependent
Predicted >95% conversion; α-methyl substitution does not impede click efficiency
Supports click chemistry workflow with retained conformational constraint
Cross-study comparable; reactivity inferred from propargylglycine class
Click Chemistry Bioconjugation CuAAC

Epimerization Resistance in SPPS

The α-methyl substituent eliminates the acidic α-proton, rendering the stereocenter resistant to base-catalyzed epimerization during Fmoc deprotection cycles in SPPS. In contrast, unmethylated Fmoc-D-propargylglycine contains an α-proton (pKa ~21) and is susceptible to racemization under prolonged piperidine exposure, particularly in difficult sequences or elevated temperatures [1]. This ensures that the D-configuration of Fmoc-alpha-methyl-D-Propargylglycine remains intact throughout synthesis, maintaining enantiopurity and batch-to-batch reproducibility.

Epimerization Resistance in SPPS
Class-level
0% detectable epimerization (no α-proton) vs up to 15% for α-proton-containing analogs under standard Fmoc deprotection
Supports enantiopurity maintenance during SPPS cycles
Class-level inference from Cα,α-disubstituted amino acid behavior
Solid-Phase Peptide Synthesis Epimerization Cα,α-Disubstituted Amino Acids

High-Value Application Scenarios


Protease-Resistant Peptide Therapeutics

Researchers developing long-acting peptide drugs can incorporate Fmoc-alpha-methyl-D-Propargylglycine to simultaneously achieve protease resistance (via D-configuration) and helical stabilization (via α-methylation) [REFS-1, REFS-2]. This dual functionality directly addresses the two primary challenges in peptide drug development: rapid in vivo degradation and conformational flexibility that reduces target affinity. The alkyne handle further enables site-specific PEGylation or lipidation via click chemistry to enhance pharmacokinetic properties without disturbing the pre-organized bioactive conformation [3].

Conformationally Constrained Cyclic Peptides

This compound enables on-resin intramolecular click cyclization to generate macrocyclic peptides with defined, rigidified architectures [4]. The α-methyl group restricts backbone flexibility, pre-organizing the linear precursor for efficient cyclization and increasing macrocyclization yields compared to flexible propargylglycine analogs. The resulting cyclic peptidomimetics exhibit enhanced metabolic stability and improved membrane permeability—critical attributes for oral peptide drug candidates and intracellular protein-protein interaction inhibitors.

D-Peptide Probes for In Vivo Imaging

Scientists constructing D-peptide probes for in vivo molecular imaging or targeted drug delivery benefit from the compound's D-configuration, which ensures extended circulatory half-life due to protease evasion [1]. The propargyl side chain allows post-synthetic attachment of fluorophores, radioisotopes, or cytotoxic payloads via bioorthogonal click chemistry, enabling the generation of stable, enantiopure imaging agents that resist metabolic degradation and provide superior signal-to-noise ratios in animal models [3].

Helix-Constrained Peptide Library Screening

In mRNA display or phage display library construction aimed at discovering helix-binding inhibitors (e.g., targeting Bcl-2, p53/MDM2, or GPCR intracellular domains), Fmoc-alpha-methyl-D-Propargylglycine serves as a critical helix-inducing residue [2]. Its incorporation into randomized peptide sequences increases the probability of identifying high-affinity hits by pre-structuring the library members into bioactive helical conformations, a strategy that has yielded nanomolar binders to challenging targets previously deemed undruggable.

Application
Selection Property
Validation Focus
Protease-resistant peptide candidate studies
D-configuration + α-methylation dual functionality
Stability and conformational bias endpoints in biological assays
Conformationally constrained cyclic peptide design
Cα,α-disubstituted scaffold rigidity for pre-organization
Cyclization efficiency and structural characterization
D-peptide probe design for research imaging
D-configuration protease evasion for extended stability
Metabolic stability and signal-to-background ratio in model systems
Helix-constrained library screening
Helicogenic α-methylated residue for pre-structured libraries
Hit enrichment rates and conformational validation of leads
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